Benzene, 1-butyl-3-methyl-

Physical Properties Separation Science Quality Control

1-Butyl-3-methylbenzene (CAS 1595-04-6), systematically named Benzene, 1-butyl-3-methyl- and commonly referred to as m-butyltoluene or 3-butyltoluene, is a C11H16 dialkylbenzene (MW 148.24 g/mol) characterized by a linear n-butyl chain at the meta position relative to the ring methyl group. It belongs to the butyltoluene isomer family that includes para (4-), ortho (2-), tert-butyl, sec-butyl, and isobutyl positional and structural variants, all sharing the identical molecular formula but differing in substitution pattern and, consequently, in physicochemical properties, reactivity, and commercial availability.

Molecular Formula C11H16
Molecular Weight 148.24 g/mol
CAS No. 1595-04-6
Cat. No. B075018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-butyl-3-methyl-
CAS1595-04-6
Molecular FormulaC11H16
Molecular Weight148.24 g/mol
Structural Identifiers
SMILESCCCCC1=CC=CC(=C1)C
InChIInChI=1S/C11H16/c1-3-4-7-11-8-5-6-10(2)9-11/h5-6,8-9H,3-4,7H2,1-2H3
InChIKeyOAPCPUDMDJIBOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-methylbenzene (CAS 1595-04-6) Procurement Guide for the Meta-Substituted n-Butyltoluene Isomer


1-Butyl-3-methylbenzene (CAS 1595-04-6), systematically named Benzene, 1-butyl-3-methyl- and commonly referred to as m-butyltoluene or 3-butyltoluene, is a C11H16 dialkylbenzene (MW 148.24 g/mol) characterized by a linear n-butyl chain at the meta position relative to the ring methyl group [1]. It belongs to the butyltoluene isomer family that includes para (4-), ortho (2-), tert-butyl, sec-butyl, and isobutyl positional and structural variants, all sharing the identical molecular formula but differing in substitution pattern and, consequently, in physicochemical properties, reactivity, and commercial availability [2]. This compound serves as a specialty intermediate in fragrance synthesis, organic transformations, and materials research where the combination of a meta-directing methyl group with a straight-chain butyl substituent imparts distinct steric and electronic characteristics not reproducible by its branched-chain or para-substituted analogs [3].

Isomer specificity

Meta-substituted n-butyl chain; GC retention distinct from para, tert- and sec-butyl variants.

Synthesis fit

Patent-identified precursor for 2-methyl-3-phenylpropanal-type fragrance aldehydes, where meta substitution is essential.

Physicochemical profile

Reported lower vapor pressure and higher flash point than branched-chain isomers; supports controlled-volatility applications.

Why Generic 'Butyltoluene' Cannot Substitute for the 1-Butyl-3-methylbenzene Isomer in Research and Industrial Use


Substituting 'butyltoluene' without specifying the precise isomer introduces risk because the butyltoluene isomer class encompasses at least five structurally distinct C11H16 compounds—n-butyl, sec-butyl, isobutyl, and tert-butyl variants at ortho, meta, and para positions—with measurable differences in boiling point (spanning approximately 188–210 °C), density, vapor pressure, and steric environment [REFS-1, REFS-2]. The linear n-butyl chain of 1-butyl-3-methylbenzene provides greater conformational flexibility and a distinct solubility parameter profile compared to the compact tert-butyl analogs, directly impacting solvent selection, reaction kinetics in electrophilic aromatic substitution, and downstream purification [REFS-2, REFS-3]. Procurement of an unspecified isomer mixture or an incorrect positional isomer can lead to failed catalytic reactions, altered product distributions, and non-reproducible fragrance profiles, as the meta-isomer is specifically required as a precursor for 2-methyl-3-phenylpropanal-type aroma chemicals [1].

Isomer mismatch alters physical properties

Generic butyltoluene may contain para or branched isomers; boiling-point and vapor-pressure differences can disrupt distillation, reaction kinetics, and purification.

Fragrance synthesis requires exact meta substitution

Only the meta n-butyl isomer yields the correct 2-methyl-3-phenylpropanal-type aldehyde; a different isomer produces an altered or absent odor profile.

Safety classification shifts with isomer

tert-Butyl isomers have lower flash points (e.g., 54 °C, flammable liquid); substituting them may require stricter storage and transport compliance that does not apply to the target compound.

Quantitative Product-Specific Evidence for 1-Butyl-3-methylbenzene (CAS 1595-04-6) Versus Closest Analogs


Boiling Point Differentiation: 1-Butyl-3-methylbenzene vs. 3-tert-Butyltoluene vs. 3-sec-Butyltoluene

1-Butyl-3-methylbenzene (n-butyl chain) exhibits a boiling point of approximately 205.1 °C at 760 mmHg, which is 16.1 °C higher than the 189 °C boiling point of the directly analogous meta-substituted 3-tert-butyltoluene and approximately 11.6 °C higher than the 193.5 °C boiling point of 3-sec-butyltoluene [REFS-1, REFS-2, REFS-3]. This boiling point elevation arises from the greater polarizability and enhanced London dispersion forces of the linear n-butyl chain compared to the branched sec-butyl and compact tert-butyl groups . This difference is diagnostically significant for GC-based identity confirmation and purity assessment, and directly impacts distillation-based purification workflows.

Boiling Point
Data to verify

Target bp approx. 205.1 °C (n-butyl); 3-tert-butyltoluene: 189 °C; 3-sec-butyltoluene: 193.5 °C. ΔT +16.1 °C / +11.6 °C.

Boiling-point mismatch can signal receipt of the wrong isomer and disrupt temperature-sensitive distillations.

Predicted/experimental values from ChemSpider ACD/Labs; confirm by in-house GC if purity is critical.

Physical Properties Separation Science Quality Control

Vapor Pressure and LogP Distinction Between 1-Butyl-3-methylbenzene and Its tert-Butyl and sec-Butyl Meta-Isomers

The vapor pressure of 1-butyl-3-methylbenzene is estimated at 0.4 mmHg at 25 °C (ChemSpider/ACD), approximately 50% lower than the 0.8 mmHg vapor pressure predicted for 3-tert-butyltoluene, and also lower than the 0.647 mmHg for 3-sec-butyltoluene [REFS-1, REFS-2, REFS-3]. The estimated LogP (octanol-water partition coefficient) for the target compound is 4.56 (KOWWIN v1.67) or 4.45 (ACD/LogD at pH 7.4), compared to 4.450 reported for 3-tert-butyltoluene, indicating essentially equivalent hydrophobicity despite the structural difference [REFS-1, REFS-4]. The significantly lower vapor pressure translates to reduced airborne exposure risk during handling and a different evaporation rate profile in solvent-blend or coating applications.

Vapor Pressure & LogP
Data to verify

Vapor pressure 0.4 mmHg (target) vs 0.8 mmHg (3-tert-butyltoluene); LogP 4.56 (KOWWIN) / 4.45 (ACD).

Approx. 2-fold lower vapor pressure supports reduced evaporation rate and different exposure profile in formulations.

Predicted data; verify experimentally for environmental or safety modeling.

Environmental Fate Formulation Science Hazard Assessment

Hansen Solubility Parameters: Differentiating 1-Butyl-3-methylbenzene from Branched tert-Butyl Analogs for Solvent and Formulation Design

1-Butyl-3-methylbenzene has been assigned Hansen Solubility Parameters (HSPs) of δD = 18.1 MPa¹/², δP = 2.1 MPa¹/², and δH = 2.9 MPa¹/², with optimal solubility identified in hexane:ethyl acetate (4:1 v/v) blends [1]. These HSP values reflect the influence of the linear n-butyl chain on dispersion, polar, and hydrogen-bonding cohesion energy contributions. Although direct HSP data for 3-tert-butyltoluene or other meta isomers were not located in publicly accessible databases, the HSP values provide a quantitative tool for rational solvent selection and polymer compatibility screening that is isomer-specific and cannot be generalized across butyltoluene variants.

Hansen Parameters
Data to verify

δD=18.1, δP=2.1, δH=2.9 MPa¹/²; optimal blend: hexane:ethyl acetate 4:1 v/v.

Isomer-specific HSP values support rational solvent selection and polymer compatibility screening.

No direct comparator HSP data publicly available; validate for target formulation system.

Solvent Selection Formulation Design Coating Compatibility

Thermodynamic Isomer Preference: Meta-Substituted Alkyltoluenes as the Favored Equilibrium Product Over Para-Substituted Isomers

In the tert-butyltoluene system, the meta isomer (3-tert-butyltoluene) is thermodynamically more favorable than the para isomer (4-tert-butyltoluene), with an equilibrium m/p ratio of approximately 2:1 established at room temperature after 1 hour using AlCl₃ catalysis, as described in US Patent 20110196176A1 [1]. This thermodynamic preference arises from reduced steric strain between the bulky tert-butyl group and the methyl substituent in the meta configuration. By class-level inference, the same thermodynamic principle applies to n-butyl-substituted systems: the meta-substituted 1-butyl-3-methylbenzene is expected to represent the thermodynamically more stable isomer relative to its para-substituted analog, 1-butyl-4-methylbenzene [REFS-1, REFS-2].

Thermodynamic Preference
Class-level

tert-Butyl system: ~2:1 meta/para equilibrium (AlCl₃, rt). Inferred for n-butyl analog.

Meta isomer may be thermodynamically favored, potentially supporting higher purity via isomerization.

Class-level inference from patent and literature; direct n-butyl equilibrium data needed.

Isomerization Chemistry Thermodynamic Stability Process Optimization

Synthetic Accessibility: Direct Synthesis of the Meta Isomer via Isomerization of the Para Isomer Using Recyclable Ionic Liquids

US Patent 20110196176A1 discloses a process for preparing m-substituted alkyltoluenes (including 1-butyl-3-methylbenzene) by isomerizing p-substituted alkyltoluenes using ionic liquids as catalysts [1]. The process requires only a liquid/liquid separation to recover the catalyst (vs. complex solid/liquid separation required for AlCl₃), enables catalyst recycling without aqueous work-up, and achieves higher reaction rates compared to solid AlCl₃ catalysis [1]. The patent explicitly identifies m-substituted alkyltoluenes obtained by this method as starting compounds for fragrance synthesis, particularly 2-methyl-3-phenylpropanal derivatives such as Lysmeral® [1]. This establishes a scalable, industrially feasible route to the meta isomer that is not available via direct electrophilic butylation (which preferentially yields para and ortho products) [2].

Synthetic Route
Head-to-head

Ionic liquid-catalyzed isomerization of para to meta; recyclable catalyst, liquid/liquid separation.

Patent-backed scalable route supports better availability of pure meta isomer vs. AlCl₃-based processes.

Compared to AlCl₃: simpler work-up, catalyst reuse, reduced waste (US20110196176A1).

Green Chemistry Catalysis Process Chemistry

Flash Point and Safety Classification: Practical Handling Distinctions for Procurement and Storage

1-Butyl-3-methylbenzene has a calculated flash point of approximately 70.7 °C , which categorizes it as a combustible liquid (flash point > 60 °C but < 93 °C) under GHS classification. In comparison, 3-tert-butyltoluene exhibits a lower flash point of 60.5 °C, placing it closer to the flammable liquid threshold , and 4-tert-butyltoluene has an experimental flash point of 54 °C, clearly classifying it as a flammable liquid (Category 3, H226) [1]. The approximately 10-16 °C higher flash point of 1-butyl-3-methylbenzene translates to less stringent storage requirements (no need for explosion-proof refrigeration in many jurisdictions), lower insurance premiums for bulk storage, and simpler transportation logistics compared to the tert-butyl isomers.

Flash Point
Reported

Calc. flash point 70.7 °C (combustible); 3-tert-butyltoluene 60.5 °C; 4-tert-butyltoluene 54 °C (flammable).

Higher flash point can simplify storage compliance and reduce fire-safety infrastructure requirements.

Calculated values (ACD/Labs); confirm experimentally if classification determines transport mode.

Chemical Safety Transport Regulations Storage Compliance

High-Value Application Scenarios for 1-Butyl-3-methylbenzene (CAS 1595-04-6) Based on Product-Specific Evidence


Fragrance Intermediate Synthesis: Precursor for 2-Methyl-3-phenylpropanal-Type Aroma Chemicals (e.g., Lysmeral®)

1-Butyl-3-methylbenzene is identified in US Patent 20110196176A1 as a specifically required meta-substituted alkyltoluene starting material for the synthesis of 2-methyl-3-phenylpropanal-type fragrances, including the commercial product Lysmeral® (BASF) . The meta substitution pattern is essential for the correct regiochemistry of the final fragrance molecule. The thermodynamic preference for meta over para substitution (m/p ratio ~2:1) enables efficient synthesis via isomerization, while the n-butyl chain provides the necessary alkyl length for the target odor profile. Procurement of the correct meta n-butyl isomer is non-negotiable for this application; para or branched-chain isomers would produce structurally different aldehydes with altered or absent fragrance properties [REFS-1, REFS-2].

Controlled-Volatility Solvent in High-Boiling Formulations and Coatings

With a boiling point of 205.1 °C and vapor pressure of only 0.4 mmHg at 25 °C, 1-butyl-3-methylbenzene provides a controlled evaporation rate that is distinct from the faster-evaporating 3-tert-butyltoluene (189 °C, 0.8 mmHg) [REFS-1, REFS-2]. The Hansen Solubility Parameters (δD=18.1, δP=2.1, δH=2.9 MPa¹/²) allow rational matching with polar and non-polar polymer systems, with optimal solubility in hexane:ethyl acetate (4:1 v/v) blends [2]. The higher flash point (70.7 °C) compared to tert-butyl isomers reduces flammability classification, making this compound suitable for specialty coatings, adhesives, and ink formulations where both high solvency and reduced fire risk are required. The linear n-butyl chain enhances compatibility with aliphatic polymer backbones compared to the globular tert-butyl group .

Organic Synthesis Intermediate Requiring Meta-Directing Steric Effects with Conformational Flexibility

The meta arrangement of the methyl (meta-directing) and n-butyl (ortho/para-directing but sterically hindering) substituents creates a unique regiochemical environment for electrophilic aromatic substitution . Unlike the sterically encumbered tert-butyl group, the linear n-butyl chain provides conformational flexibility while still exerting sufficient steric influence to bias incoming electrophiles toward specific ring positions. The patent literature establishes that this substitution pattern is specifically required for downstream transformations to fragrance aldehydes, and the ionic liquid-catalyzed isomerization route provides a scalable supply of the pure meta isomer [1]. This substitution pattern is not accessible by direct Friedel-Crafts butylation of toluene, which yields predominantly para-substituted products with only minor meta content [2].

Environmental Fate and Exposure Modeling Studies Requiring Well-Characterized Alkylbenzene Isomers

1-Butyl-3-methylbenzene possesses documented physicochemical parameters—LogP (4.56 KOWWIN / 4.45 ACD), vapor pressure (0.4 mmHg), and predicted BCF (1431.36) —that enable quantitative environmental fate modeling using EPISuite or similar tools. The 50% lower vapor pressure compared to 3-tert-butyltoluene results in a meaningfully different atmospheric partitioning profile [1]. For researchers conducting structure-activity relationship (SAR) studies on alkylbenzene environmental behavior, this compound provides a well-characterized data point for the linear alkyl chain, meta-substituted subclass, complementing data available for the more extensively studied para-tert-butyl isomer. The compound's registration in the EPA CompTox Dashboard (DTXSID4074271) and ERNS tracking further supports its use in regulatory environmental assessment contexts [2].

Application
Selection Property
Validation Focus
Fragrance intermediate synthesis
Meta-substitution specificity and isomer purity
GC identity confirmation; isomer ratio by calibrated GC-FID/MS
Controlled-volatility solvent & coatings
Low vapor pressure and Hansen solubility parameter match
Evaporation rate testing; polymer/solvent compatibility trials
Organic synthesis with meta-directing effects
Conformational flexibility and steric environment of linear n-butyl chain
Electrophilic aromatic substitution regiochemistry; reaction monitoring
Environmental fate & SAR studies
Documented physicochemical parameters (LogP, VP, BCF)
EPISuite/KOWWIN modeling; experimental vapor pressure and partition data
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